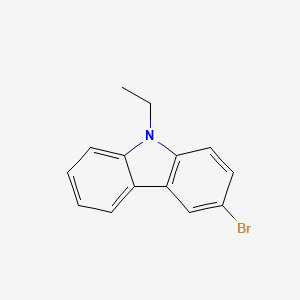

Benzene, 1-(bromoethynyl)-4-methyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

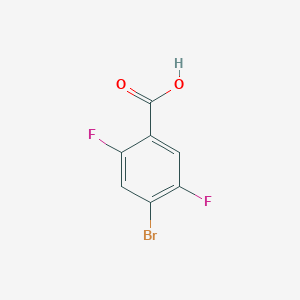

"Benzene, 1-(bromoethynyl)-4-methyl-" is a compound involved in various chemical synthesis processes. It serves as a precursor in the synthesis of complex molecules due to its reactive bromoethynyl group, which can undergo further chemical transformations.

Synthesis Analysis

The synthesis of derivatives of "Benzene, 1-(bromoethynyl)-4-methyl-" often involves reactions such as the Wittig-Horner reaction or nucleophilic substitution reactions. For example, 1-Bromo-4-(2,2-diphenylvinyl)benzene was synthesized via the Wittig-Horner reaction, indicating the versatility of bromo-substituted benzene derivatives in organic synthesis (Liang Zuo-qi, 2015).

Aplicaciones Científicas De Investigación

Radiosynthesis and Labeling Agents

1-[18F]Fluoromethyl-4-methyl-benzene, derived from its bromo analogue, is an example of the application of Benzene, 1-(bromoethynyl)-4-methyl- in radiosynthesis. This compound was prepared along with other substituted 1-halomethyl-[18F]fluoromethyl-benzenes. These substances have potential as bifunctional labeling agents, particularly in the field of radiopharmaceuticals (Namolingam et al., 2001).

Conformational Studies

A study on 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene revealed its unique conformations due to steric protection. This has implications in understanding the chemical behavior of such compounds under different conditions (Okazaki et al., 1989).

Synthetic Applications

The synthesis of 1-Bromo-4-(2,2-diphenylvinyl) benzene was achieved through a Wittig-Horner reaction, showcasing the versatility of bromo-substituted benzene compounds in synthetic chemistry. The study emphasizes the steric effects and photoluminescence properties of the compound, highlighting its potential applications in materials science (Zuo-qi, 2015).

Graphene Nanoribbon Synthesis

1-Bromo-4-(3,7-dimethyloctyl)benzene has been used as a precursor for the bottom-up synthesis of planar one-dimensional graphene nanoribbons. This demonstrates the role of bromo-substituted benzene derivatives in the synthesis of advanced materials like graphene (Patil et al., 2012).

Molecular Interaction Studies

Research into the interactions between 1,4-dioxane and Bromo benzene provides insights into molecular interactions, particularly in mixtures. Such studies are crucial for understanding the behavior of chemical compounds in various conditions and can have implications in fields like material science and chemistry (Ramesh et al., 2015).

Safety and Hazards

Benzene is harmful to the eyes, skin, airway, nervous system, and lungs . It can cause blood cancers like leukemia . It may be fatal if swallowed and enters airways. It causes skin and serious eye irritation. It may cause genetic defects. It may cause cancer. It targets the blood system and damages it through prolonged or repeated exposure .

Propiedades

IUPAC Name |

1-(2-bromoethynyl)-4-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br/c1-8-2-4-9(5-3-8)6-7-10/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINBRILTVYGCQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C#CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348730 |

Source

|

| Record name | benzene, 1-(bromoethynyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 1-(bromoethynyl)-4-methyl- | |

CAS RN |

33491-05-3 |

Source

|

| Record name | benzene, 1-(bromoethynyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine](/img/structure/B1268527.png)

![Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate](/img/structure/B1268531.png)

![5-Bromobenzo[B]thiophene-3-carboxylic acid](/img/structure/B1268535.png)